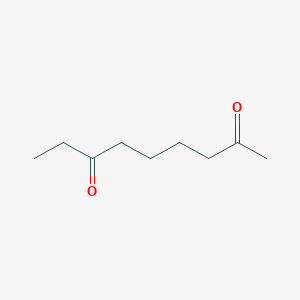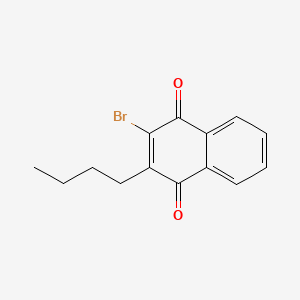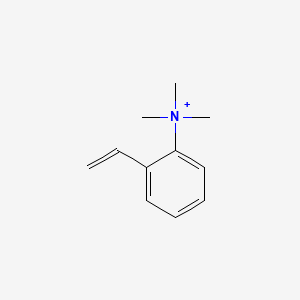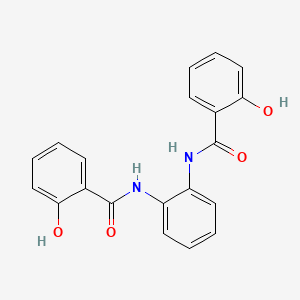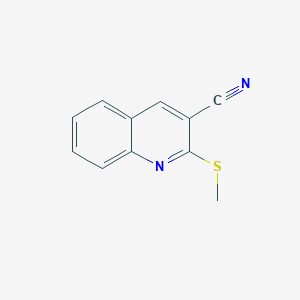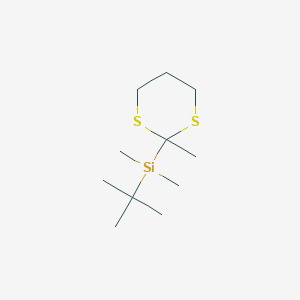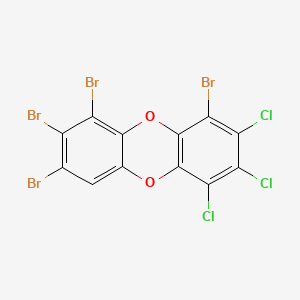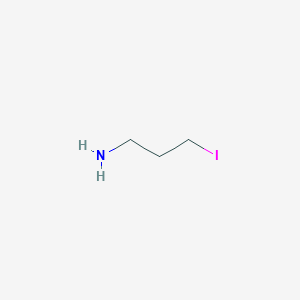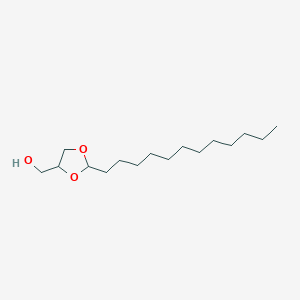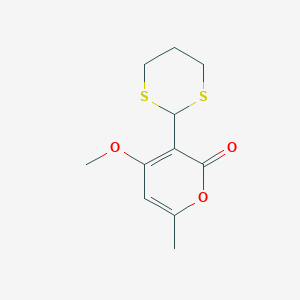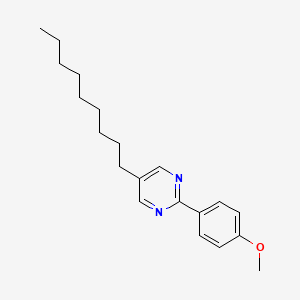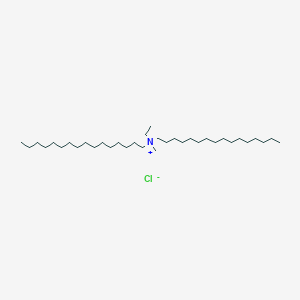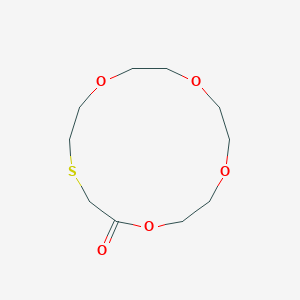
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one is a chemical compound with the molecular formula C10H20O4SThis particular compound is notable for its unique structure, which includes both oxygen and sulfur atoms within the ring .
Vorbereitungsmethoden
The synthesis of 1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one typically involves the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of high-pressure reactors to ensure the complete formation of the cyclic structure .
Analyse Chemischer Reaktionen
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The ether groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving the transport of ions across biological membranes.
Wirkmechanismus
The mechanism by which 1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability makes it a valuable tool in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one can be compared to other crown ethers, such as:
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Similar in structure but lacks the ketone group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms in the ring, which can alter its coordination properties.
1,4,7,13-Tetraoxa-10,16-diaza-cyclooctadecane: Another crown ether with different functional groups that affect its reactivity.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which provides distinct coordination and reactivity properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
106263-67-6 |
|---|---|
Molekularformel |
C10H18O5S |
Molekulargewicht |
250.31 g/mol |
IUPAC-Name |
1,4,7,10-tetraoxa-13-thiacyclopentadecan-11-one |
InChI |
InChI=1S/C10H18O5S/c11-10-9-16-8-7-14-4-3-12-1-2-13-5-6-15-10/h1-9H2 |
InChI-Schlüssel |
NGPZUIFYQADFAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(=O)CSCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


